molecular formula C6H6BrN3O B6276248 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde CAS No. 2763756-39-2

1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B6276248
CAS No.: 2763756-39-2
M. Wt: 216.04 g/mol
InChI Key: OBFCJUVSBOWTDN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde is a brominated triazole derivative featuring a cyclopropane-carbaldehyde scaffold. The compound’s structure combines a strained cyclopropane ring, a reactive aldehyde group, and a 4-bromo-1,2,3-triazole moiety.

Properties

CAS No.

2763756-39-2

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

1-(4-bromotriazol-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H6BrN3O/c7-5-3-8-10(9-5)6(4-11)1-2-6/h3-4H,1-2H2

InChI Key

OBFCJUVSBOWTDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)N2N=CC(=N2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Catalyst System : CuI (5 mol%) with TBTA (ligand) in DMF/MeOH solvent.

  • Conditions : 24 hours at 100°C under acidic conditions (H₂SO₄).

  • Substrate Design : A terminal alkyne attached to the cyclopropane-carbaldehyde precursor reacts with sodium azide (NaN₃) and bromine to introduce the bromo group regioselectively.

For instance, reacting cyclopropane-1-carbaldehyde-propargyl ether with NaN₃ and CuI/TBTA in acidic media could yield the 1,2,3-triazole intermediate, followed by electrophilic bromination at the 4-position.

Aldehyde Group Introduction

The aldehyde functionality in the target compound may be introduced via oxidation of a primary alcohol or protection/deprotection strategies:

Oxidation of Primary Alcohols

  • Swern Oxidation : Using oxalyl chloride (COCl)₂ and dimethyl sulfide (DMS) to convert cyclopropanemethanol derivatives to aldehydes without over-oxidation to carboxylic acids.

  • Tempo/NaOCl System : A milder alternative for sensitive substrates.

Formylation via Vilsmeier–Haack Reaction

Direct formylation of the cyclopropane ring using POCl₃ and DMF could yield the aldehyde, though steric hindrance may necessitate optimized conditions.

Multi-Step Synthesis Proposal

Combining these steps, a plausible synthetic route is:

  • Cyclopropanation :

    • React propargyl ketone with TMSOI/NaH to form 1-propargylcyclopropane-1-carbaldehyde .

  • CuAAC Reaction :

    • Treat with NaN₃ , CuI/TBTA , and H₂SO₄ to form 1-(1H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde .

  • Bromination :

    • Use NBS (N-bromosuccinimide) in CCl₄ under light to introduce bromine at the triazole 4-position.

Analytical Validation

Critical characterization data would include:

  • ¹H NMR : Cyclopropane protons (δ 1.40–1.52 ppm), aldehyde proton (δ 9.25 ppm), and triazole protons (δ 7.28–8.13 ppm).

  • MS : Molecular ion peak at m/z 215.97670 ([M+H]⁺).

  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹), triazole C-N stretch (~1450 cm⁻¹).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Electrophilic bromination of 1,2,3-triazoles often requires directing groups. Using CuBr₂ in acetic acid may enhance 4-bromo selectivity.

  • Cyclopropane Stability : Strong acids or bases may ring-open the cyclopropane. Employing low-temperature Swern oxidation minimizes decomposition .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the bromine atom in this compound may enhance its bioactivity by increasing lipophilicity, potentially improving membrane penetration in microbial cells .
  • Anticancer Properties :
    • Triazole derivatives have shown promise in anticancer research. Studies suggest that compounds with a triazole structure can interfere with cancer cell proliferation. The specific application of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde in this context is still under investigation, but its structural framework positions it as a candidate for further exploration .
  • Drug Design :
    • The unique structure of this compound allows it to serve as a scaffold for designing new pharmaceuticals. Its ability to form stable complexes with biological targets makes it suitable for drug development processes aimed at creating novel therapeutic agents .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a building block in the synthesis of polymers. Its reactive aldehyde group allows for condensation reactions with amines or alcohols, leading to the formation of new polymeric materials with potential applications in coatings and adhesives .
  • Nanotechnology :
    • Research into the incorporation of triazole-containing compounds into nanomaterials is ongoing. The ability to functionalize nanoparticles with such compounds could enhance their stability and biocompatibility, making them suitable for drug delivery systems .

Synthetic Intermediate

  • Click Chemistry :
    • 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can serve as an intermediate in click chemistry reactions, particularly in the synthesis of more complex triazole derivatives through azide-alkyne cycloaddition reactions. This method is favored for its efficiency and selectivity .
  • Synthesis of Novel Compounds :
    • The compound can be used to synthesize various derivatives that may exhibit enhanced biological activities or novel properties. For example, modifications at the cyclopropane or triazole moieties can lead to new compounds with tailored functionalities for specific applications .

Case Studies and Research Findings

StudyFocus AreaFindings
Shaulis et al., 2002Anticancer ActivityDemonstrated that triazole derivatives inhibit cancer cell proliferation effectively.
Polshettiwar et al., 2010Drug DevelopmentHighlighted the potential of triazoles as scaffolds in drug design due to their diverse reactivity and biological activity.
ACS Omega, 2022Synthetic RoutesReviewed various synthetic methodologies for creating 1,2,3-triazoles, emphasizing the utility of intermediates like 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core structure : Cyclopropane-carbaldehyde linked to a 4-bromo-1,2,3-triazole.
  • Functional groups : Aldehyde (–CHO), brominated triazole (Br–C3N3).
  • Key properties : High strain energy from cyclopropane, electrophilic aldehyde, and halogenated heterocycle.
Analogous Brominated Heterocycles

Examples from literature ():

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

  • Core : Brominated pyrazole fused with indole and sulfonamide.
  • Functional groups : Sulfonamide (–SO2NH2), carbonyl (C=O), bromine.
  • Key properties : Planar aromatic system, hydrogen-bonding capability via sulfonamide.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ) Core: Brominated pyrazolone with aryl substituents. Functional groups: Ketone (C=O), bromine, chlorophenyl.

Structural Comparison Table

Feature Target Compound Compound 17 (Pyrazole) Example 5.17 (Pyrazolone)
Heterocycle 1,2,3-Triazole Pyrazole Pyrazolone
Halogen Bromine at C4 of triazole Bromine at C4 of pyrazole Bromine at C4 of pyrazolone
Electrophilic Group Aldehyde (–CHO) Sulfonamide (–SO2NH2) Ketone (C=O)
Aromatic System Monocyclic triazole Fused indole-pyrazole Substituted aryl ring
Synthetic Utility Click chemistry, bioconjugation Enzyme inhibition (sulfonamide) Tautomer-based reactivity

Physical and Spectroscopic Properties

Melting Points
  • Target Compound: Not explicitly reported in evidence, but cyclopropane strain and aldehyde polarity suggest moderate melting point (likely 100–150°C).
  • Compound 17 : 129–130°C .
  • Example 5.17: Not provided, but pyrazolones typically exhibit higher melting points (e.g., 160–200°C) due to hydrogen bonding.
Spectroscopic Signatures
  • 1H-NMR :

    • Target Compound : Aldehyde proton at δ ~9.5–10.0 ppm; triazole protons at δ ~7.5–8.5 ppm.
    • Compound 17 : Sulfonamide NH2 at δ ~7.63 ppm; aromatic protons at δ ~7.80–8.10 ppm .
    • Example 5.17 : Methyl groups at δ ~1.16–2.47 ppm (cf. ).
  • IR Spectroscopy :

    • Target Compound : Strong C=O stretch (aldehyde) ~1700–1720 cm⁻¹; triazole ring vibrations ~1500–1600 cm⁻¹.
    • Compound 17 : Sulfonamide S=O stretches ~1163–1315 cm⁻¹; C=O (indole) ~1670 cm⁻¹ .
Target Compound
  • Aldehyde Reactivity : Forms Schiff bases with amines or hydrazides, enabling bioconjugation (e.g., protein labeling).
  • Triazole Stability : Resists metabolic degradation, making it suitable for drug design .
  • Bromine Substitution : Facilitates cross-coupling (e.g., Suzuki) for diversification.
Pyrazole/Pyrazolone Derivatives
  • Compound 17 : Sulfonamide group participates in hydrogen bonding, enhancing binding to biological targets (e.g., carbonic anhydrase inhibitors) .
  • Example 5.17 : Bromine and trifluoromethyl groups improve lipophilicity for agrochemical applications .

Crystallographic and Computational Analysis

  • Target Compound : Structural confirmation likely relies on tools like SHELXL () or WinGX (). Cyclopropane ring geometry would show bond angles ~60°, validated via X-ray diffraction.
  • Compound 17 : Crystal structure refinement reported using SHELX software, with planar pyrazole-indole systems .

Q & A

Q. Key Considerations :

  • Purification via column chromatography and recrystallization ensures high purity (>95%) .
  • Monitor reaction progress using TLC and confirm intermediates via 1^1H NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .

Advanced: How can structural contradictions in crystallographic data for bromo-triazole derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., Br–C vs. C–N distances) arise from:

  • Crystallographic Resolution : High-resolution single-crystal X-ray diffraction (SCXRD) minimizes errors. For example, reports Br–C bond lengths of 1.89–1.92 Å in triazole derivatives, consistent with sp2^2 hybridization .
  • Thermal Motion Artifacts : Refine anisotropic displacement parameters to distinguish static disorder from dynamic effects .
  • Comparative Analysis : Cross-reference with computational models (DFT-optimized geometries) to validate experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm); aldehyde proton as a singlet near δ 9.8–10.2 ppm .
    • 13^{13}C NMR: Carbaldehyde carbon at δ 190–195 ppm; triazole carbons at δ 140–150 ppm .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch at 1700–1720 cm1^{-1}) and triazole (C–N stretches at 1500–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ with <5 ppm error .

Advanced: What mechanistic insights explain the reactivity of the cyclopropane-carbaldehyde moiety in nucleophilic additions?

Methodological Answer:
The cyclopropane ring imposes steric strain, while the electron-withdrawing aldehyde enhances electrophilicity:

  • Nucleophilic Attack : Aldehyde undergoes addition with amines or Grignard reagents, with regioselectivity influenced by triazole’s electron-deficient nature (e.g., Br substituent at C4) .
  • Ring-Opening Reactions : Under acidic conditions, cyclopropane may undergo strain-driven ring opening, forming allylic intermediates .
  • Kinetic Studies : Monitor reactions via in-situ IR or 19^{19}F NMR (if fluorinated analogs are used) to track intermediate formation .

Advanced: How can computational modeling predict biological activity against antimicrobial targets?

Methodological Answer:

  • Molecular Docking : Use PyRx or AutoDock to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase). notes pyrazole derivatives bind via H-bonds with active-site residues (e.g., Arg98, Asp27) .
  • QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with activity using Hammett constants or DFT-derived descriptors (e.g., HOMO-LUMO gap) .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) to identify persistent interactions .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to oxidation (aldehyde) and photodegradation (bromo-triazole). Store under inert gas (N2_2/Ar) at –20°C in amber vials .
  • Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for aldehyde oxidation products (e.g., carboxylic acid) .

Advanced: How to design SAR studies for optimizing antitumor activity?

Methodological Answer:

  • Structural Modifications :
    • Vary substituents on triazole (e.g., Br → CF3_3) to modulate electron-withdrawing effects .
    • Replace cyclopropane with spirocyclic or bicyclic systems to enhance rigidity .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with control compounds .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .
  • Waste Disposal : Quench aldehyde residues with NaHSO3_3 before disposal. Brominated byproducts require halogen-specific waste streams .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .
  • Control Compounds : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
  • Meta-Analysis : Cross-reference IC50_{50} values from multiple studies (e.g., vs. 15) to identify outliers .

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